N-Acetylation Reduces Hydrogen-Bond Donor Count and Increases Metabolic Stability Versus the Free Amine Analog (CAS 13091-43-5)
The target compound carries an N-acetyl group that replaces one hydrogen-bond donor (HBD) of the primary amine in 2-amino-3-bromo-5-methylbenzoic acid (CAS 13091-43-5), reducing the total HBD count from 3 (amine NH₂ + carboxylic acid OH) to 2 (amide NH + carboxylic acid OH) [1]. This single-atom modification is well-established in medicinal chemistry to improve passive membrane permeability and reduce metabolic liability from N-dealkylation or N-oxidation pathways. The free amine analog (CAS 13091-43-5) has a measured melting point of 202–208 °C, indicative of strong intermolecular hydrogen bonding in the solid state; the acetylated target compound, whose melting point is not publicly reported but is predicted to be substantially lower based on the melting point of the structurally analogous methyl 2-acetamido-5-bromobenzoate (131–133 °C) , reflects the reduced crystal lattice energy conferred by the amide modification [2].
| Evidence Dimension | Hydrogen-bond donor count (molecular descriptor affecting permeability and solubility) |
|---|---|
| Target Compound Data | HBD = 2 (amide NH + COOH) [1] |
| Comparator Or Baseline | CAS 13091-43-5 (2-amino-3-bromo-5-methylbenzoic acid): HBD = 3 (NH₂ + COOH) |
| Quantified Difference | ΔHBD = −1; reduction of one hydrogen-bond donor |
| Conditions | Computed from 2D molecular structure; HBD count per Lipinski's rule-of-five definition |
Why This Matters
A lower HBD count favors passive transcellular permeability, which is critical for intracellular target engagement in cell-based assays; procurement of the correct acetylated form is essential when the free amine analog would have inadequate membrane penetration.
- [1] PubChem CID 27241995: 3-Bromo-2-acetamido-5-methylbenzoic acid. Computed properties: HBD = 2, HBA = 3, XLogP3-AA = 2.2, TPSA = 66.4 Ų. View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. (Establishes HBD count as a key permeability determinant.) View Source
